molecular formula C9H15NO B3003068 8-Azaspiro[4.5]decan-7-one CAS No. 1026159-99-8

8-Azaspiro[4.5]decan-7-one

Cat. No.: B3003068
CAS No.: 1026159-99-8
M. Wt: 153.225
InChI Key: PFYZNKPGYLEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaspiro[4.5]decan-7-one is a synthetically valuable spirocyclic scaffold designed for advanced pharmaceutical research and development. Its rigid, three-dimensional structure serves as a privileged core for constructing novel biologically active compounds. This scaffold is of particular interest in central nervous system (CNS) drug discovery, inspired by related structures that have been studied as muscarinic receptor agonists for potential applications in treating neurological conditions . The incorporation of the azaspiro moiety can impart specific stereochemical properties and enhance the binding affinity and metabolic stability of lead molecules . As a key intermediate, this compound can undergo a range of functional group transformations, including oxidation, reduction, and substitution reactions, making it a versatile precursor for building molecular diversity . We supply 8-Azaspiro[4.5]decan-7-one as a high-purity material to support your innovative research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azaspiro[4.5]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZNKPGYLEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Azaspiro[4.5]decan-7-one synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Azaspiro[4.5]decan-7-one

Abstract The 8-azaspiro[4.5]decan-7-one scaffold represents a critical structural motif in medicinal chemistry, serving as a rigid spirocyclic core for various bioactive agents, including sigma receptor ligands, NK1 antagonists, and analogs of anxiolytics like buspirone.[1][2] This guide provides a comprehensive technical analysis of its synthesis, focusing on the robust Imide Reduction Route and the Amino Acid Cyclization Route .[1] It details experimental protocols, mechanistic insights, and characterization standards required for high-purity isolation.[1]

Introduction: The Spirocyclic Scaffold

The 8-azaspiro[4.5]decane system consists of a five-membered cyclopentane ring spiro-fused to a six-membered piperidine ring.[1] The 7-one derivative is a lactam (piperidin-2-one) variant, offering distinct pharmacological properties compared to its dione (glutarimide) counterpart.[1]

  • Core Structure: Spiro[cyclopentane-1,4'-piperidin]-2'-one.[1]

  • Chemical Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 153.22 g/mol

  • Key Features: The spiro center at C5 (IUPAC numbering) locks the piperidone ring in a specific conformation, restricting the flexibility of substituents at the nitrogen (N8) or alpha-carbonyl positions, which is crucial for target selectivity in drug design.[1]

Retrosynthetic Analysis & Strategy

To access 8-azaspiro[4.5]decan-7-one, two primary strategies are employed based on the availability of precursors and the desired oxidation state.[1]

  • Strategy A: The Imide Reduction Route (Industrial Standard) This route begins with the construction of the thermodynamically stable 7,9-dione (imide) via the condensation of 1,1-cyclopentanediacetic acid with a nitrogen source.[1] The imide is then selectively reduced to the lactam. This is preferred for scale-up due to the crystallinity of intermediates.

  • Strategy B: The Amino Acid Cyclization Route (Direct Dehydration) This approach mimics the synthesis of gabapentin-lactams but adapted for the [4.5] ring size. It involves the hydrogenation of a nitrile precursor to a

    
    -amino acid, which undergoes thermal cyclodehydration to the lactam.[1]
    

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 8-Azaspiro[4.5]decan-7-one Target 8-Azaspiro[4.5]decan-7-one (Target Lactam) Imide 8-Azaspiro[4.5]decane-7,9-dione (Imide Intermediate) Target->Imide Partial Reduction (Zn/AcOH or LiAlH4) AminoAcid 1-(Aminomethyl)cyclopentane- propanoic acid Target->AminoAcid Thermal Cyclodehydration Diacid 1,1-Cyclopentanediacetic acid + Urea Imide->Diacid Condensation (High Temp) Nitrile 1-(Cyanomethyl)cyclopentane- propionate AminoAcid->Nitrile Hydrogenation

Detailed Experimental Protocols

Method A: Synthesis via 8-Azaspiro[4.5]decane-7,9-dione (The Imide Route)[1]

This is the most reliable method for generating the core skeleton.

Step 1: Formation of 8-Azaspiro[4.5]decane-7,9-dione

  • Reagents: 1,1-Cyclopentanediacetic acid (1.0 eq), Urea (1.2–1.5 eq).[1]

  • Mechanism: Thermal condensation drives the formation of the cyclic imide, releasing water and ammonia.[1]

  • Protocol:

    • Mix 1,1-cyclopentanediacetic acid (e.g., 50 g) and urea (20 g) in a round-bottom flask.

    • Heat the neat mixture to 160–170 °C in an oil bath. The mixture will melt; stirring is essential.

    • Maintain temperature for 1–2 hours. Evolution of ammonia gas (alkaline pH paper test) and water vapor will be observed.[1]

    • Cool the melt to ~80 °C and add 50% Ethanol/Water (approx. 200 mL).

    • Heat to reflux to dissolve the solid, then cool slowly to 0–5 °C.

    • Filter the white crystalline precipitate (The Dione).[1]

    • Yield: 80–90%. MP: 154–156 °C.

Step 2: Partial Reduction to 8-Azaspiro[4.5]decan-7-one

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Zn/Acetic Acid.[1]
    
  • Expert Insight: Complete reduction yields the amine (azaspirodecane).[1] To stop at the lactam (mono-one), controlled stoichiometry or electrochemical reduction is required.[1]

  • Protocol (LiAlH

    
     Method): 
    
    • Suspend LiAlH

      
       (0.75 eq) in dry THF at 0 °C under Argon.
      
    • Add the dione (from Step 1) portion-wise.[1]

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Imide spot disappears, Lactam appears).

    • Quench carefully with Fieser workup (Water, 15% NaOH, Water).[1]

    • Filter salts, dry filtrate over MgSO

      
      , and concentrate.
      
    • Purify via column chromatography (EtOAc/Hexane) to isolate the lactam.[1]

Method B: Synthesis via 1-Cyanomethyl Intermediate (The Nitrile Route)[1]

This method avoids the over-reduction risk of Method A.

Step 1: Synthesis of 1-(Cyanomethyl)cyclopentanepropionic acid derivative

  • Reagents: Cyclopentanone, Ethyl cyanoacetate, followed by alkylation.[1]

  • Protocol:

    • Perform a Cope-Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate (cat.[1] NH

      
      OAc, AcOH, benzene reflux) to get the 
      
      
      
      -unsaturated ester.[1]
    • React with diethyl malonate (Michael addition) or perform alkylation to introduce the propionate side chain.[1]

    • Decarboxylation yields the nitrile-ester scaffold.[1]

Step 2: Hydrogenation and Cyclization

  • Reagents: Raney Nickel or Pd/C, H

    
     (50 psi), Methanol.
    
  • Protocol:

    • Dissolve the nitrile intermediate in Methanol.[1][3] Add Raney Nickel (10% w/w).[1]

    • Hydrogenate at 50 psi for 4–6 hours. The nitrile reduces to the primary amine.[1]

    • Filter catalyst.[1][3] The resulting amino-ester often cyclizes spontaneously.

    • If cyclization is incomplete, heat the residue in Toluene (reflux) for 3 hours to drive lactamization.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following spectral data.

TechniqueParameterExpected Signal / Observation
1H NMR

3.2–3.4 ppm
CH

-N
: Triplet or multiplet (2H), adjacent to nitrogen.[1]
1H NMR

2.2–2.4 ppm
CH

-C=O
: Triplet (2H), alpha to carbonyl.[1]
1H NMR

1.4–1.7 ppm
Cyclopentane : Multiplets (8H), characteristic of the spiro ring.[1]
13C NMR

~175 ppm
C=O : Lactam carbonyl (distinct from Imide ~172 ppm).[1]
13C NMR

~40–45 ppm
Spiro Carbon : Quaternary signal, key for scaffold validation.[1]
IR

~1660–1680 cm

Amide I : Strong band (Lactam).[1] Dione shows doublet (1690/1720).[1]
MS (ESI) m/z 154.1 [M+H]

Positive mode ionization.[1]

Troubleshooting:

  • Issue: Presence of Dione in Method A product.

    • Solution: The dione is less polar.[1] Use flash chromatography (100% EtOAc to 10% MeOH/EtOAc) to separate the lactam (more polar) from unreacted imide.[1]

  • Issue: Ring opening.

    • Solution: Avoid strong aqueous acids during workup; spiro-lactams are generally stable but can hydrolyze under harsh conditions.

Applications in Drug Development

The 8-azaspiro[4.5]decan-7-one scaffold is a versatile pharmacophore.[1]

  • Buspirone Analogs: The dione is a direct precursor to buspirone (5-HT1A agonist).[1] The 7-one variant alters the hydrogen bonding profile, potentially modifying receptor affinity.[1]

  • Sigma Receptor Ligands: N-substituted derivatives have shown nanomolar affinity for

    
     receptors, useful for CNS disorders.[1]
    
  • Peptidomimetics: The rigid spiro core mimics the

    
    -turn of peptides, useful in protease inhibitor design.[1]
    

References

  • VulcanChem. (n.d.).[1] 8-Azaspiro[4.5]decan-7-one - Synthesis and Properties. Retrieved from [1]

  • Google Patents. (2022).[1] Method for preparation of 8-azaspiro[4.5]decane-7,9-dione compounds. Patent CN112574106B.[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 8-Azaspiro[4.5]decane - PubChem Compound Summary. PubChem. Retrieved from

  • Wu, Y. H., et al. (1972).[1] Psychosedative agents.[1] 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones. Journal of Medicinal Chemistry, 15(5), 477–479.

  • Mullins, R. J., & Vedernikov, A. (2020).[1] Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective sigma-1 receptor ligands. Journal of Medicinal Chemistry. Retrieved from

Sources

The Emerging Therapeutic Potential of 8-Azaspiro[4.5]decan-7-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and drug-like properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to orient substituents in precise spatial arrangements, thereby enabling unique interactions with biological targets. The 8-Azaspiro[4.5]decan-7-one core, a rigid bicyclic structure, represents a promising and underexplored scaffold for the development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 8-Azaspiro[4.5]decan-7-one and its derivatives. Drawing upon field-proven insights and authoritative research, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.

The 8-Azaspiro[4.5]decan-7-one Core: A Privileged Scaffold

The 8-Azaspiro[4.5]decan-7-one moiety features a piperidine ring fused to a cyclopentane ring at a quaternary carbon. This spirocyclic arrangement imparts a distinct three-dimensional architecture that is significantly different from flat, aromatic systems commonly found in many drug molecules. The inherent rigidity of this scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Furthermore, the presence of a lactam functionality and a secondary amine provides key hydrogen bond donor and acceptor sites, as well as opportunities for diverse chemical modifications.

The core structure of 8-hydroxy-8-azaspiro[4.5]decan-7-one is a key intermediate that serves as a precursor for a variety of biologically active molecules, including potential anticancer, antidepressant, and antiviral agents[1]. The strategic functionalization of this scaffold at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategies: Building the 8-Azaspiro[4.5]decan-7-one Framework

The construction of the 8-Azaspiro[4.5]decan-7-one core can be achieved through several synthetic routes, often starting from readily available piperidine derivatives. A common approach involves a multi-step sequence that may include key reactions such as the Knoevenagel condensation, Mannich reaction, and oxidative dearomatization[1].

A representative synthetic pathway for 8-hydroxy-8-azaspiro[4.5]decan-7-one can be conceptualized as follows:

G cluster_start Starting Materials cluster_synthesis Core Synthesis Cyclohexanone_derivative Cyclohexanone Derivative Knoevenagel Knoevenagel Condensation Cyclohexanone_derivative->Knoevenagel beta_keto_ester β-Keto Ester beta_keto_ester->Knoevenagel Spiro_intermediate Spiro Intermediate Knoevenagel->Spiro_intermediate Mannich Mannich Reaction (with Ammonium Acetate & Formaldehyde) Spiro_intermediate->Mannich Nitrogen_introduction Nitrogen Introduction Mannich->Nitrogen_introduction Oxidative_dearomatization Oxidative Dearomatization (Hypervalent Iodine Reagents) Nitrogen_introduction->Oxidative_dearomatization Final_ketone 8-Azaspiro[4.5]decan-7-one Core Oxidative_dearomatization->Final_ketone

Caption: Generalized synthetic workflow for the 8-Azaspiro[4.5]decan-7-one core.

The versatility of this synthetic platform allows for the introduction of various substituents on both the cyclopentane and piperidine rings, enabling the exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activities: Therapeutic Opportunities

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated a remarkable range of biological activities, highlighting their potential in diverse therapeutic areas. While research on the 8-Azaspiro[4.5]decan-7-one core is still emerging, the activities of closely related analogs provide compelling evidence of its therapeutic promise.

Oncology

The fight against cancer remains a primary focus of drug discovery, and azaspiro[4.5]decane derivatives have shown significant potential in this arena.

  • Histone Deacetylase (HDAC) Inhibition: Functionalization at the C-7 position of the 8-hydroxy-8-azaspiro[4.5]decan-7-one core has been explored for the development of HDAC inhibitors, which are a promising class of anticancer agents[1].

  • Antiproliferative Activity: Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and shown to possess moderate to high inhibitory activity against various cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal)[2]. These compounds often exhibit dose-dependent anticancer effects[2].

  • KRAS-G12D Inhibition: In a recent breakthrough, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of the KRAS-G12D mutation, a key driver in many cancers[3]. These compounds have demonstrated strong protein binding affinity and nanomolar IC50 values in cellular assays[3].

  • Sigma-1 Receptor Ligands for Tumor Imaging: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 receptor, which is overexpressed in many tumors. Radiolabeled versions of these compounds have shown potential for tumor imaging with positron emission tomography (PET)[4].

Derivative Class Target Activity/IC50/Ki Cancer Type Reference
8-Hydroxy-8-azaspiro[4.5]decan-7-oneHDACPrecursor for InhibitorsVarious[1]
1-Thia-4-azaspiro[4.5]decane-Moderate to High InhibitionLiver, Prostate, Colorectal[2]
1-Oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12DKd: 28.29, 48.17, 85.17 nM; IC50: NanomolarVarious[3]
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one-IC50: 0.05-0.17 µMLung, Breast, Cervical[5]
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 ReceptorKi = 5.4 ± 0.4 nMTumor Imaging[4]
Neuropharmacology

The unique three-dimensional structure of azaspiro[4.5]decane derivatives makes them attractive candidates for targeting central nervous system (CNS) receptors and enzymes.

  • Serotonin 5-HT1A Receptor Ligands: Analogs of the anxiolytic drug buspirone, incorporating an 8-azaspiro[4.5]decane-7,9-dione moiety, have been shown to be equipotent 5-HT1A receptor ligands with a functional profile similar to buspirone[6]. This suggests their potential as anxiolytic or antidepressant agents. N-alkyl derivatives of 8-hydroxy-8-azaspiro[4.5]decan-7-one have also demonstrated significant serotonin reuptake inhibition in vitro[1].

  • Muscarinic M1 Agonists: 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[7]. Some of these compounds have shown preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models[7].

  • Sigma-1 Receptor Ligands: As mentioned in the oncology section, various oxa-azaspiro[4.5]decane derivatives exhibit nanomolar affinity for sigma-1 receptors[8]. These receptors are implicated in a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions.

Derivative Class Target Activity/Ki Potential Application Reference
8-Azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorEquipotent to BuspironeAnxiolytic, Antidepressant[6]
8-Hydroxy-8-azaspiro[4.5]decan-7-oneSerotonin Transporter85% Reuptake InhibitionAntidepressant[1]
1-Oxa-8-azaspiro[4.5]decaneMuscarinic M1 ReceptorPreferential M1 AffinityAlzheimer's Disease[7]
1-Oxa-8-azaspiro[4.5]decaneSigma-1 ReceptorKi = 0.47 - 12.1 nMNeurological Disorders[8]
Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory pathways is a major therapeutic strategy.

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[9]. One lead compound exhibited IC50 values of 6 nM for TYK2 and 37 nM for JAK1, with excellent selectivity over JAK2. This compound also demonstrated potent anti-inflammatory efficacy in a mouse model of acute ulcerative colitis[9].

  • RIPK1 Kinase Inhibition: In the context of necroptosis, a form of programmed cell death that drives inflammation, 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)[10]. A lead compound showed an IC50 value of 92 nM against RIPK1 and a significant anti-necroptotic effect in a cellular model[10].

G cluster_pathway Inflammatory Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2_JAK1 TYK2/JAK1 Receptor->TYK2_JAK1 STAT STAT TYK2_JAK1->STAT Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2_JAK1

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Methodologies for Biological Evaluation: A Practical Guide

To rigorously assess the biological activity of novel 8-Azaspiro[4.5]decan-7-one derivatives, a suite of well-established in vitro and in vivo assays is essential. The following protocols provide a foundation for the biological evaluation of these compounds.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction Initiation: Initiate the reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P). Incubate at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the receptor and various concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models

This model is used to evaluate the in vivo anti-inflammatory efficacy of compounds for the treatment of inflammatory bowel disease.

Protocol:

  • Induction of Colitis: Administer 2-3% DSS in the drinking water of C57BL/6 mice for 5-7 days.

  • Compound Administration: Treat the mice with the test compound or vehicle control daily via oral gavage or another appropriate route.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity or cytokine levels).

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory markers between the compound-treated and vehicle-treated groups.

Future Directions and Conclusion

The 8-Azaspiro[4.5]decan-7-one scaffold and its derivatives represent a compelling area for future drug discovery efforts. The diverse biological activities exhibited by closely related analogs underscore the vast therapeutic potential that lies within this structural class. Key future directions should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel libraries of 8-Azaspiro[4.5]decan-7-one derivatives with a wide range of substituents to comprehensively explore the structure-activity landscape.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most promising compounds to guide further optimization.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates to assess their drug-likeness.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where spirocyclic scaffolds have shown promise, such as infectious diseases and metabolic disorders.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • PubMed. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Available from: [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available from: [Link]

  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available from: [Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available from: [Link]

  • PubMed. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Available from: [Link]348/)

Sources

Technical Guide: Mechanism of Action of 8-Azaspiro[4.5]decan-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological utility, and experimental characterization of 8-Azaspiro[4.5]decan-7-one derivatives.

Executive Summary: The Spirocyclic Advantage

The 8-Azaspiro[4.5]decan-7-one core is a "privileged scaffold" in medicinal chemistry—a molecular template capable of binding to diverse biological targets with high affinity. Unlike flat aromatic systems, this spirocyclic lactam introduces defined three-dimensional geometry (sp3 character) into drug candidates.[1]

Its primary mechanism of action (MoA) relies on conformational restriction . By locking the nitrogen atom's vector relative to the lipophilic cyclopentane tail, the scaffold minimizes the entropic penalty of binding, effectively "pre-organizing" the molecule for the active site of G-Protein Coupled Receptors (GPCRs), particularly 5-HT1A and Dopamine D2 receptors, as well as specific enzymes like HDACs.

Structural Mechanism of Action[2]

Conformational Restriction & Entropy

The core consists of a piperidine-like lactam ring spiro-fused to a cyclopentane ring.

  • The "Gem-Dialkyl" Effect: The spiro-carbon forces the two rings to be perpendicular. This rigidity prevents the "floppiness" seen in linear alkyl chains.

  • Pharmacophore Orientation: When a ligand containing this core approaches a receptor (e.g., 5-HT1A), the spiro-system acts as an anchor. The lipophilic cyclopentane ring occupies a hydrophobic pocket (often TM3/TM5 interface in GPCRs), while the lactam carbonyl engages in hydrogen bonding with residues like Serine or Threonine.

Target-Specific Modalities

The biological activity depends heavily on the N-substitution at the 8-position.

Target FamilyInteraction MechanismKey Residue Interactions
5-HT1A Receptors Allosteric/Orthosteric Modulation: Acts as a bioisostere to the azapirone dione (found in Buspirone). The lactam carbonyl accepts H-bonds, while the bulky spiro-tail induces receptor conformational changes favorable for G-protein coupling.Asp116 (Salt bridge with protonated N), Ser199 (H-bond with C=O).
Sigma-1 (

) Receptors
Hydrophobic Occlusion: The spiro[4.5] system is highly lipophilic, fitting the "L-shaped" hydrophobic pocket of the

chaperone.
Glu172 (Ionic interaction), Hydrophobic flank residues.
Enzymes (e.g., HDAC) Zinc Chelation Support: When functionalized (e.g., with hydroxamic acids), the rigid spiro core directs the chelator into the zinc pocket without steric clash at the rim.Zn2+ (Active site), Tyr306 (Rim interaction).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects when an 8-Azaspiro[4.5]decan-7-one derivative (acting as a partial agonist) binds to the 5-HT1A receptor.

G Ligand 8-Azaspiro-Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Conformational Change AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel GIRK Channel (Activation) G_Protein->K_Channel Gβγ activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol K+ Efflux Neuronal Inhibition of Neuronal Firing Hyperpol->Neuronal Anxiolytic Effect

Caption: 5-HT1A signaling cascade initiated by 8-Azaspiro[4.5]decan-7-one ligands, leading to neuronal inhibition.

Experimental Protocols

To validate the mechanism of action of a new 8-Azaspiro[4.5]decan-7-one derivative, the following self-validating protocols are recommended.

Synthesis: The Knoevenagel-Mannich Route

Rationale: This route is preferred for its modularity, allowing easy modification of the spiro-ring size and N-substituents.

  • Reagents: Cyclopentanone, Ethyl cyanoacetate, Ammonia/Ammonium Acetate.

  • Step 1 (Condensation): React cyclopentanone with ethyl cyanoacetate (catalytic piperidine) to form the

    
    -unsaturated ester.
    
  • Step 2 (Cyclization): Treat the intermediate with Michael donors (e.g., malonates) followed by decarboxylation and reductive amination (Mannich-type) to close the piperidone ring.

  • Validation: NMR must show the disappearance of alkene protons and the appearance of the distinctive spiro-carbon shift (~40-50 ppm in

    
    C NMR).
    
In Vitro Binding Assay (Radioligand Displacement)

Rationale: Determines affinity (


) for the target (e.g., 5-HT1A).
  • Materials: CHO cells expressing h5-HT1A,

    
    -8-OH-DPAT (Radioligand), Test Compound.
    
  • Protocol:

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

    • Incubation: Mix 50 µg membrane protein with 1 nM

      
      -8-OH-DPAT and varying concentrations (
      
      
      
      to
      
      
      M) of the 8-Azaspiro compound.
    • Equilibrium: Incubate for 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation. Plot % inhibition vs. Log[Concentration] to derive

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.
  • Self-Validation: Non-specific binding (defined by 10 µM Serotonin) must be <10% of total binding.

Functional Assay: GTP S Binding

Rationale: Distinguishes between agonists (buspirone-like) and antagonists.

  • Protocol: Measure the incorporation of non-hydrolyzable

    
     into membranes upon ligand binding.
    
  • Interpretation:

    • >100% Basal: Agonist.

    • ~100% Basal (blocks agonist): Antagonist.

    • <100% Basal: Inverse Agonist.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes how structural variations on the 8-Azaspiro[4.5]decan-7-one core affect biological activity (Data synthesized from representative literature analogs).

Structural ModificationEffect on Potency (

)
Effect on Metabolic StabilityMechanism
Core (Unsubstituted) Low (> 1 µM)HighLacks specific anchor points for high-affinity binding.
N-Arylbutyl Chain High (< 10 nM)ModerateReaches the orthosteric aspartate (Asp116) in 5-HT1A.
7-Carbonyl Reduction ModerateLowLoss of H-bond acceptor capability; increases basicity.
Spiro-Ring Expansion (to [5.5]) VariableHighIncreases steric bulk; may clash with tight pockets (e.g.,

).

References

  • VulcanChem. (2024). 8-Azaspiro[4.5]decan-7-one: Synthesis and Applications. VulcanChem Technical Data. Link

  • Mokrosz, J. L., et al. (1996).[2] "8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: A new 5-HT1A receptor ligand".[2] Journal of Medicinal Chemistry, 39(5), 1125-1129.[2] Link

  • Maier, C. A., & Wu, Y. (2015). "Synthesis and biological evaluation of sigma-1 receptor radioligands". Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] 6-Azaspiro[4.5]decan-7-one: A Versatile Scaffold for Drug Discovery. BenchChem Whitepapers. Link

  • Albanese, V., et al. (2025).[3] "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

In Silico Profiling of the 8-Azaspiro[4.5]decan-7-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Conformational Dynamics to Target Engagement[1]

Executive Summary

The 8-Azaspiro[4.5]decan-7-one scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Unlike flat aromatic systems, this spirocyclic lactam offers a high fraction of sp


 hybridized carbons (

), conferring superior physicochemical properties such as enhanced solubility and metabolic stability.[1][3] Its rigid three-dimensional architecture is particularly effective in targeting G-protein coupled receptors (GPCRs) like 5-HT1A and intracellular chaperones like the Sigma-1 (

) receptor
.[1][2]

This technical guide provides a validated in silico workflow for modeling this scaffold. It moves beyond generic protocols to address the specific challenges of spirocyclic topology: ring puckering dynamics, force field parameterization of the quaternary spiro-carbon, and electrostatic mapping of the lactam functionality.

Part 1: Structural Preparation & Parameterization

The rigidity of the spiro-junction (C5 in the 4.5 system) dictates the vector of the substituents. Accurate modeling requires rigorous conformational sampling prior to docking.

1.1 Tautomerism and Ionization

The 7-one moiety (lactam) typically exists in the keto form, but the basic nitrogen (N8) is the critical pharmacophore.

  • Protocol: At physiological pH (7.4), the secondary amine at position 8 is predominantly protonated (

    
    ).[1]
    
  • Critical Check: Ensure your ligand preparation software (e.g., LigPrep, Avogadro) does not deprotonate N8 unless modeling a specific hydrophobic pocket environment. The cationic ammonium center is essential for the salt bridge interaction common in

    
     and GPCR binding pockets [1].[2]
    
1.2 Conformational Sampling (Ring Puckering)

The cyclohexane ring (C1-C4, C9-C10) fused at the spiro center can adopt chair or twist-boat conformations.[1] The 5-membered lactam ring is relatively planar but can exhibit envelope puckering.[1][2]

  • Methodology: Perform a redundant coordinate scan on the spiro-junction dihedral angles.[1][2]

  • Tooling: Use Quantum Mechanics (QM) at the DFT level (B3LYP/6-31G*) for the core scaffold to derive accurate torsion parameters if standard force fields (like MMFF94) show high strain energy.

1.3 Force Field Selection

Standard force fields often underestimate the steric bulk of the spiro-carbon.

  • Recommendation: Use OPLS3e or AMBER GAFF2 .[1][2] These fields have improved parameters for quaternary carbons in cyclic systems.[1][2]

  • Validation: Compare the minimized bond angles at the spiro-carbon against small molecule crystal structures of 8-azaspiro[4.5]decane derivatives (e.g., CSD Refcode: AZASPI) to ensure the angle deviation is

    
    .
    
Part 2: Molecular Docking Workflow

Case Study: Targeting the Sigma-1 Receptor (PDB: 5HK1)

The 8-azaspiro[4.5]decan-7-one scaffold mimics the binding mode of high-affinity


 ligands like haloperidol but with a compact spiro-core replacing the phenyl ring.[1][2]
2.1 Receptor Grid Generation

The


 receptor binding pocket is a hydrophobic tunnel with a critical aspartate residue (Asp126) anchoring the ligand.
  • Center: Define the grid box centroid on the N atom of the co-crystallized ligand (e.g., 4-IBP in 5HK1).

  • Constraints: Define a Positional Constraint (radius 1.0 Å) or H-bond Constraint on Asp126. This forces the protonated N8 of the spiro-scaffold to form the requisite salt bridge [2].

2.2 Docking Protocol (Step-by-Step)
  • Input: 3D conformer ensemble of 8-azaspiro[4.5]decan-7-one derivatives (generated in Part 1).

  • Sampling: Use "Extra Precision" (XP) or equivalent exhaustive sampling.[2] The spiro-scaffold is rigid; soft-docking is generally unnecessary.[2]

  • Scoring: Prioritize poses that satisfy the Asp126 interaction and bury the hydrophobic cyclohexane ring in the hydrophobic pocket formed by Val162, Leu105, and Tyr103.

  • Post-Processing: Calculate Ligand Efficiency (LE). Spiro compounds often have lower molecular weight than their aromatic counterparts, yielding higher LE scores.[1][2]

2.3 Visualization of Signaling/Interaction Logic

The following diagram illustrates the pharmacophoric mapping of the scaffold against the Sigma-1 receptor.

Sigma1_Interaction Scaffold 8-Azaspiro[4.5]decan-7-one N8_Amine Protonated N8 (Amine) Scaffold->N8_Amine Spiro_Core Spiro[4.5] Hydrophobic Core Scaffold->Spiro_Core Lactam_O 7-One (Lactam Oxygen) Scaffold->Lactam_O Target_Asp126 Asp126 (Anionic Site) N8_Amine->Target_Asp126 Salt Bridge (Essential) Target_Pocket Hydrophobic Pocket (Val162, Leu105) Spiro_Core->Target_Pocket Van der Waals / Shape Comp. Target_Tyr Tyr103 (H-Bond Donor) Lactam_O->Target_Tyr H-Bond Acceptor (Optional)

Figure 1: Pharmacophoric mapping of the 8-Azaspiro scaffold within the Sigma-1 receptor binding site.[1]

Part 3: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot.[1][2] MD is required to verify if the spiro-scaffold maintains the "lock-and-key" fit or induces pocket opening.[2]

3.1 Simulation Setup
  • System: Ligand-Receptor complex solvated in a TIP3P water box (10 Å buffer).

  • Membrane: For GPCRs or membrane-bound proteins like

    
    , embed the protein in a POPC lipid bilayer.
    
  • Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT (1 atm) for 1 ns, with restraints on protein backbone and ligand heavy atoms.

3.2 Production Run & Analysis

Run 50–100 ns production MD.

  • Metric 1: RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.0 Å relative to the docked pose. High RMSD (>3 Å) usually indicates the spiro-ring is flipping or the salt bridge is unstable.

  • Metric 2: Water Bridges:

    • Analyze the occupancy of water molecules around the lactam carbonyl (C=O). A stable water bridge often mediates interaction with distant residues, compensating for the lack of direct H-bonds.

Part 4: ADMET & Toxicity Profiling

Spirocyclic scaffolds are often employed to solve solubility issues, but they introduce specific safety concerns.[1][2]

4.1 Metabolic Stability (CYP450)

The cyclohexane ring is susceptible to oxidative metabolism (hydroxylation).[1][2]

  • In Silico Prediction: Use Site of Metabolism (SOM) predictors (e.g., SMARTCyp).[1]

  • Mitigation: If C-hydroxylation is predicted to be too rapid, consider introducing fluorine atoms or gem-dimethyl groups on the cyclohexane ring to block metabolic soft spots [3].[1][2]

4.2 hERG Inhibition Risk

Many piperidine-based compounds block the hERG potassium channel, leading to cardiotoxicity.

  • Assessment: Calculate the basicity (

    
    ) and lipophilicity (LogP).
    
  • Rule of Thumb: If LogP > 3 and

    
     > 8, the risk is high. The spiro-modification often lowers LogP compared to benzyl-piperidines, potentially reducing hERG liability.[1][2] Verify this using a QSAR model specifically trained on hERG inhibition data.
    
4.3 Automated Workflow Diagram

The following Graphviz diagram summarizes the complete in silico pipeline.

InSilico_Pipeline cluster_prep 1. Preparation cluster_dock 2. Docking cluster_sim 3. Dynamics & ADMET Ligand_2D 2D Structure (Spiro-Lactam) Ligand_3D 3D Conf Gen (Puckering Analysis) Ligand_2D->Ligand_3D QM_Opt QM Optimization (B3LYP/6-31G*) Ligand_3D->QM_Opt Verify Geometry Docking Rigid Docking (XP Scoring) Ligand_3D->Docking QM_Opt->Docking Grid_Gen Grid Generation (Asp126 Constraint) Grid_Gen->Docking MD_Sim MD Simulation (POPC Membrane) Docking->MD_Sim Top Poses Tox_Pred Tox Prediction (hERG/Metabolism) Docking->Tox_Pred

Figure 2: Integrated computational workflow for 8-Azaspiro[4.5]decan-7-one derivatives.[1][2]

Quantitative Data Summary
ParameterValue/RangeContext
Scaffold MW ~153.2 DaLow MW allows for significant decoration (Fragment-Based Design).[1][2]
ClogP 0.2 – 0.7Highly polar compared to phenyl-piperidines (LogP ~2.5).[1][2]
pKa (N8) 9.2 ± 0.5Predominantly cationic at physiological pH.[1][2]
Fsp3 0.89High fraction of sp3 carbons correlates with clinical success.[1][2]
Key Interaction Salt BridgeN8 to Aspartate (Distance: 2.8 – 3.2 Å).[1][2]
References
  • Rui, M., et al. (2016).[1][2] "Synthesis and biological evaluation of 8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry.

  • Schmidt, H.R., et al. (2016).[1] "Crystal structure of the human σ1 receptor." Nature.[1][2] [1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [1]

  • Meyer, M.D., et al. (2010).[1][2] "Spirocyclic piperidines as potent and selective sigma-1 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Discovery and Isolation of Natural Azaspiro[4.5]decane Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural characterization of natural analogues to the 8-Azaspiro[4.5]decan-7-one scaffold. While this specific nomenclature often refers to synthetic intermediates (e.g., in the synthesis of sigma receptor ligands), the azaspiro[4.5]decane core is a privileged structural motif found in potent marine alkaloids such as Halichlorine and Pinnaic Acid .

Executive Summary: The Spirocyclic Convergence

The 8-Azaspiro[4.5]decan-7-one scaffold represents a specific subclass of spiro-lactams valued in medicinal chemistry for their rigid three-dimensional architecture, which restricts conformational freedom and enhances ligand-target specificity. In the natural world, this specific azaspiro[4.5]decane core is evolutionarily conserved in a rare class of marine alkaloids: the Halichlorine and Pinnaic Acid family.[1][2]

Unlike simple synthetic analogues, these natural products are often zwitterionic and possess complex stereochemistry (typically 17R in pinnaic acid). They exhibit potent bioactivity, including the inhibition of VCAM-1 (Vascular Cell Adhesion Molecule-1) and cPLA2 (cytosolic phospholipase A2), making them critical targets for anti-inflammatory and cardiovascular drug development.[1] This guide outlines the rigorous isolation workflow required to extract these amphoteric alkaloids from complex marine matrices.

Structural Anatomy & Biosynthetic Logic

The core challenge in isolating these analogues is recognizing the structural homology between the synthetic target and the natural product.

  • Synthetic Core: 8-Azaspiro[4.5]decan-7-one (Often a simple lactam).

  • Natural Analogue (Halichlorine): A tricyclic alkaloid containing a 6-azaspiro[4.5]decane core fused to a 15-membered macrolactone.

  • Natural Analogue (Pinnaic Acid): A bicyclic zwitterionic amino acid featuring the same azaspiro[4.5]decane skeleton.

Biosynthetic Pathway Hypothesis

Nature constructs this spiro-center not through the radical cyclizations common in synthesis, but likely through a polyketide-amino acid hybrid pathway . The proposed biosynthesis involves the condensation of a glycine or lysine derived unit with a long-chain polyketide aldehyde, followed by an intramolecular Mannich-type or Diels-Alder reaction to form the spiro-piperidine ring.

Biosynthesis Precursor Amino Acid Precursor (Glycine/Lysine) Condensation Imine Formation Precursor->Condensation Polyketide C14/C16 Polyketide (Dialdehyde) Polyketide->Condensation Cyclization Intramolecular Mannich/Diels-Alder Condensation->Cyclization SpiroCore Azaspiro[4.5]decane Intermediate Cyclization->SpiroCore Halichlorine Halichlorine (Macrolactonization) SpiroCore->Halichlorine + C3 Unit Pinnaic Pinnaic Acid (Oxidation/Hydrolysis) SpiroCore->Pinnaic Side chain mod

Figure 1: Proposed biosynthetic origin of the azaspiro[4.5]decane core in marine alkaloids.

Isolation Protocol: The Amphoteric Challenge

Isolating azaspiro[4.5]decane alkaloids like Pinnaic Acid is technically demanding due to their amphoteric nature (containing both basic amine and acidic carboxylate groups). They often partition into the aqueous phase during standard extractions, leading to loss if traditional alkaloid protocols are used.

Source Material: Halichondria okadai (Marine Sponge) or Pinna muricata (Bivalve).[1][3] Target: Pinnaic Acid / Halichlorine (~1-5 mg per kg of wet tissue).

Step-by-Step Workflow
Phase 1: Extraction and Partitioning[4][5]
  • Lyophilization: Freeze-dry the marine tissue (1 kg wet weight) to remove excess water and prevent enzymatic degradation.

  • Solvent Extraction: Macerate tissue in Methanol (MeOH) (3 x 2 L) for 24 hours. Filter and concentrate in vacuo.

    • Causality: Methanol is sufficiently polar to extract zwitterionic alkaloids while excluding highly lipophilic fats.

  • Solvent Partitioning:

    • Suspend crude extract in water.

    • Wash with Ethyl Acetate (EtOAc) . Discard organic layer (removes fats/sterols).

    • Extract aqueous layer with n-Butanol (n-BuOH) .

    • Critical Checkpoint: The azaspiro alkaloids will reside in the n-BuOH fraction due to their amphiphilic character.

Phase 2: Chromatographic Fractionation
  • Gel Filtration (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Logic: Removes high molecular weight peptides and salts. Collect fractions exhibiting positive Dragendorff’s reagent test (orange precipitate).

  • Flash Chromatography (Reverse Phase):

    • Stationary Phase: ODS (Octadecylsilyl) Silica Gel.

    • Gradient: 0% to 100% Methanol in Water (0.1% TFA).

    • Observation: Pinnaic acid typically elutes at ~50-60% MeOH.

Phase 3: High-Resolution Purification
  • HPLC Isolation:

    • Column: C30 Develosil or Phenyl-Hexyl (for enhanced selectivity of spiro-isomers).

    • Mobile Phase: Acetonitrile/Water (with 0.1% TFA or Ammonium Acetate buffer).

    • Detection: UV (210 nm) and ELSD (Evaporative Light Scattering Detector) for non-chromophoric alkaloids.

IsolationWorkflow Source Marine Source (H. okadai / P. muricata) Extract MeOH Extraction Source->Extract Partition Partition: H2O vs EtOAc Extract->Partition BuOH n-BuOH Extraction (Target in Organic Phase) Partition->BuOH Aqueous layer extracted Sephadex Sephadex LH-20 (Remove Salts/Peptides) BuOH->Sephadex ODS ODS Flash Column (Gradient MeOH/H2O) Sephadex->ODS HPLC RP-HPLC (C30/C18) Final Purification ODS->HPLC

Figure 2: Isolation workflow for amphoteric azaspiro[4.5]decane alkaloids.

Structural Characterization & Data

Once isolated, the structure must be validated against the synthetic 8-azaspiro[4.5]decan-7-one core. The key diagnostic feature is the Quaternary Spiro Carbon (C5) .

NMR Fingerprinting (Pinnaic Acid in CD3OD)
PositionCarbon TypeδC (ppm)δH (ppm)Key HMBC Correlations
C5 (Spiro) Quaternary 52.5 - H-6, H-4, H-1
C6 (CH2)Methylene32.11.85C5, C7
C9 (CH)Methine65.43.80C5 (Long range)
C1 (CH2)Methylene35.21.65C5

Self-Validation Protocol:

  • HMBC Connectivity: Confirm the spiro center by observing long-range couplings from protons in both the 5-membered ring (H-1/H-4) and the 6-membered ring (H-6/H-9) to the single quaternary carbon at ~52.5 ppm.

  • NOESY/ROESY: Determine relative stereochemistry. In Pinnaic acid, the side chains at C14 and C17 often display specific NOE correlations indicating a trans or cis relationship relative to the spiro ring orientation.

References

  • Uemura, D., et al. (1996).[1] "Halichlorine, an inhibitor of VCAM-1 induction from the marine sponge Halichondria okadai."[1][3][6] Journal of Organic Chemistry. Link

  • Danishefsky, S. J., et al. (2001).[1] "Total Synthesis of (+)-Halichlorine and (+)-Pinnaic Acid." Journal of the American Chemical Society. Link

  • Takada, I., et al. (1996). "Pinnaic Acid, a New cPLA2 Inhibitor from the Okinawan Bivalve Pinna muricata."[1][3][6] Tetrahedron Letters. Link

  • Kuramoto, M., et al. (2004). "Pinnarine, a new alkaloid from the marine sponge Halichondria okadai."[3][7] Journal of Natural Products. Link

  • Stockman, R. A. (2004). "Two-directional synthesis of the core of halichlorine and pinnaic acid."[1][3] Tetrahedron Letters. Link

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of 8-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the N-alkylation of 8-Azaspiro[4.5]decan-7-one . It synthesizes mechanistic principles with practical, high-yield protocols suitable for both bench-scale discovery and process optimization.

Introduction & Strategic Significance

The 8-Azaspiro[4.5]decan-7-one scaffold represents a privileged structural motif in medicinal chemistry, often serving as a bioisostere for piperidine or a conformationally restricted linker in GPCR modulators and ion channel blockers. The spirocyclic junction confers rigidity, reducing the entropic penalty of binding, while the lactam (piperidin-2-one) moiety provides a critical hydrogen-bond acceptor/donor interface.

Functionalization of the lactam nitrogen (N-alkylation) is a pivotal step in diversifying this scaffold. However, the reaction presents specific challenges distinct from simple amine alkylation:

  • Acidity: The lactam N-H (pKa ~17 in DMSO) is significantly less acidic than imides but more acidic than amines, requiring specific base modulation.[1]

  • Regioselectivity: While N-alkylation is thermodynamically favored, O-alkylation (lactim ether formation) is a kinetic risk, particularly with hard electrophiles or oxygen-philic cations.[1]

  • Sterics: The spiro-junction at C6 (adjacent to the carbonyl) imposes conformational constraints that can influence the nucleophilicity of the nitrogen anion.

This guide details three validated protocols to address these challenges, ranging from rigorous anhydrous methods to scalable phase-transfer catalysis.[1]

Mechanistic Analysis & Decision Framework

The Chemical Environment

The reaction involves the deprotonation of the amide nitrogen to generate an amidate anion, which then acts as a nucleophile in an


 reaction with an alkyl halide.[1]
  • Resonance Structures: The negative charge on the amidate anion is delocalized onto the oxygen.

  • Hard/Soft Acid-Base (HSAB) Theory: The Nitrogen atom is the softer nucleophile compared to Oxygen. Therefore, N-alkylation is favored by:

    • Soft electrophiles (Alkyl iodides/bromides).

    • Solvents that solvate cations well but leave anions "naked" (e.g., DMF, DMSO).[1]

    • Thermodynamic control (allowing equilibration).[1]

Method Selection Matrix

Select the protocol based on your substrate's sensitivity and the scale of the reaction.

MethodSelection Start Start: Select Protocol Scale Reaction Scale? Start->Scale Sensitive Electrophile Sensitive to Strong Base? Scale->Sensitive < 1g (Discovery) MethodB Method B: PTC (KOH / Toluene) (Scalable, Green) Scale->MethodB > 10g (Process) MethodA Method A: NaH / DMF (Standard, High Yield) Sensitive->MethodA No (Stable Alkyl Halide) MethodC Method C: Cs2CO3 / MeCN (Mild, Functional Group Tolerant) Sensitive->MethodC Yes (Esters, Nitriles present)

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride / DMF)

Best for: Unreactive electrophiles, small-scale discovery, and ensuring complete conversion.[1] Mechanism: Irreversible deprotonation by NaH drives the equilibrium forward.[1]

Reagents
  • Substrate: 8-Azaspiro[4.5]decan-7-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.[1]

Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

  • Base Preparation: Add NaH (1.2 equiv) to the flask.

    • Note: For precise stoichiometry, wash NaH with dry hexanes to remove mineral oil, though this is unnecessary for most discovery applications.[1]

  • Solvation: Add anhydrous DMF (Concentration ~0.2 M). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve 8-Azaspiro[4.5]decan-7-one in a minimal amount of DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of Hydrogen gas (

      
      ) will occur.[1] Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. The solution often turns yellow/orange.
      
  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.[2][3]

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Time: Typically 1–4 hours.[1] Unreactive chlorides may require heating to 60°C.

  • Quench: Carefully add saturated aqueous

    
     or water at 0°C to quench excess hydride.[1]
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (
    
    
    ) and Brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
Method B: Phase Transfer Catalysis (Solid-Liquid PTC)

Best for: Scale-up (>10g), moisture-sensitive setups (avoids super-dry solvents), and safety (no


 gas evolution).[1]
Mechanism:  The phase transfer catalyst (TBAB) shuttles the hydroxide anion into the organic phase (or the lactam anion into the interface), facilitating deprotonation without anhydrous conditions.[1]
Reagents
  • Base: Potassium Hydroxide (KOH), pulverized solid (2.0 – 3.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (5 – 10 mol%).

  • Solvent: Toluene or 2-MeTHF.

Protocol
  • Mixing: To a flask, add 8-Azaspiro[4.5]decan-7-one (1.0 equiv), pulverized KOH (2.5 equiv), and TBAB (0.1 equiv).

  • Solvent: Add Toluene (0.3 M). Stir vigorously.

  • Addition: Add the Alkyl Halide (1.2 equiv).

  • Reaction: Heat the mixture to 40–80°C depending on the boiling point of the electrophile.

    • Note: Vigorous stirring is critical for PTC efficiency.[1]

  • Workup: Cool to RT. Filter off the solids (inorganic salts). Concentrate the filtrate. The residue can often be recrystallized or purified by short-path chromatography.

Method C: Mild Base (Cesium Carbonate)

Best for: Substrates containing base-sensitive groups (e.g., esters, epoxides) that might hydrolyze under NaH or KOH conditions.[1]

Reagents
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][4]

  • Additive: TBAI (Catalytic) if using Alkyl Chlorides.

Protocol
  • Combine: Mix Substrate,

    
    , and Alkyl Halide in MeCN.
    
  • Reaction: Heat to reflux (80°C) for MeCN or 60°C for DMF.

    • Mechanism:[5][6] The "Cesium Effect" utilizes the high solubility and large ionic radius of Cesium to create a "naked" lactam anion, enhancing nucleophilicity without strong basicity.[1]

  • Workup: Filter through a Celite pad to remove carbonate salts.[1] Concentrate and purify.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent (quenches anion).Use freshly distilled DMF or molecular sieves. Increase base to 2.0 equiv.
O-Alkylation (Imidate) Hard electrophile (e.g., MOM-Cl, SEM-Cl).[1]Switch to Method A (NaH) and ensure low temp (0°C). Use soft counterions (

promotes N-alkylation).
Starting Material Recovery Steric hindrance of spiro-ring.Increase temperature to 80-100°C. Switch to Method A. Add KI (Finkelstein condition) to generate reactive alkyl iodide in situ.
Elimination (Alkene formation) Base acting on Alkyl Halide.[1]Use a non-nucleophilic base. Lower the reaction temperature.
Data Validation (Self-Check)

To verify the success of N-alkylation over O-alkylation, analyze the NMR and IR data:

  • 
     NMR:  The Carbonyl carbon (
    
    
    
    ) in N-alkyl lactams typically appears around 168–175 ppm .[1] In O-alkyl imidates (
    
    
    ), this shifts upfield to 160–165 ppm .
  • IR Spectroscopy: N-alkyl lactams show a strong

    
     stretch at 1630–1650 
    
    
    
    . O-alkyl products lack this carbonyl band and show a
    
    
    stretch.

Workflow Visualization

ReactionWorkflow Step1 1. Inert Atmosphere (N2/Ar) Step2 2. Deprotonation (NaH, 0°C, 30 min) Step1->Step2 Step3 3. Electrophile Addition (Dropwise, 0°C -> RT) Step2->Step3 Step4 4. Monitoring (TLC/LCMS) Step3->Step4 Step4->Step3 Incomplete (Add Heat/Reagent) Step5 5. Quench (Sat. NH4Cl) Step4->Step5 Complete Step6 6. Isolation (Extraction/Drying) Step5->Step6

Figure 2: Step-by-step workflow for Method A (NaH/DMF).

References

  • Spiro-Lactam Synthesis & Properties

    • Carbocyclic spiro-lactams have been extensively studied as privileged scaffolds.
    • Source: ACS Med.[7] Chem. Lett.2024 , 15, 1026–1031.[1] Link

  • General Lactam Alkylation Protocols

    • Microwave-assisted and PTC methods for amide/lactam alkyl
    • Source: Molecules2004 , 9, 550.[1] Link[1]

  • Base Effects on Selectivity

    • Comparison of NaH vs.
    • Source: J. Org.[1][6] Chem.2025 , 90, 11708.[1] (General reference to recent alkylation trends). Link

  • Structural Data

    • 8-Azaspiro[4.
    • Source: PubChem Compound Summary. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including Sodium Hydride and Alkyl Halides.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 8-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 8-Azaspiro[4.5]decan-7-one . This scaffold is a critical intermediate in the synthesis of anxiolytics (e.g., Buspirone analogues) and conformationally restricted peptidomimetics.

The guide prioritizes the Imide Reduction Route (via 8-azaspiro[4.5]decane-7,9-dione), as it is the most scalable and chemically robust method compared to the less regioselective Schmidt reaction.[1]

Version: 2.1 (Current as of 2026) Target Molecule: 8-Azaspiro[4.5]decan-7-one (CAS: 1026159-99-8) Core Scaffold: Piperidin-2-one spiro-fused to cyclopentane.[1]

Executive Summary & Strategic Analysis

The synthesis of 8-Azaspiro[4.5]decan-7-one often suffers from two primary bottlenecks:

  • Cyclization Efficiency: Low yields during the formation of the glutarimide ring (the "dione" precursor) due to competitive polymerization or hydrolysis.

  • Reduction Selectivity: The partial reduction of the 7,9-dione (imide) to the 7-one (lactam) is the yield-limiting step.[1] Over-reduction to the amine (8-azaspiro[4.5]decane) or ring-opening to the amino-alcohol are common failure modes.[1]

Recommendation: Abandon direct cyclization methods (e.g., Schmidt reaction on spiro-ketones) if high purity is required.[1] The Guareschi-Thorpe Condensation followed by Controlled Partial Reduction offers the highest reproducibility and yield potential.[1]

Synthetic Workflow Visualization

The following diagram outlines the optimized pathway and decision points for troubleshooting.

SynthesisWorkflow Start Cyclopentanone + Ethyl Cyanoacetate Inter1 Guareschi-Thorpe Condensation Start->Inter1 NH3, EtOH, 0°C Dione 8-Azaspiro[4.5]decane-7,9-dione (Imide Intermediate) Inter1->Dione HCl/Heat (-CO2) Reduction Partial Reduction (LiAlH4 or NaBH4/H+) Dione->Reduction Critical Step Target 8-Azaspiro[4.5]decan-7-one (Target Lactam) Reduction->Target Controlled Equivs. OverRed Over-Reduction: 8-Azaspiro[4.5]decane (Amine) Reduction->OverRed Excess Hydride High Temp RingOpen Ring Opening: Amino-Alcohol Reduction->RingOpen Aq. Workup pH > 9

Caption: Optimized synthetic route highlighting the critical partial reduction step where yield loss frequently occurs.

Detailed Protocol & Yield Optimization

Phase 1: Synthesis of the Imide (8-Azaspiro[4.5]decane-7,9-dione)

This intermediate is chemically equivalent to the Buspirone scaffold.[1]

The Problem: Standard protocols often yield a sticky "gum" during the condensation of cyclopentanone with cyanoacetate. The Fix: Use the Guareschi-Thorpe method with strict temperature control to favor the dicyano-piperidone intermediate before hydrolysis.[1]

Optimized Protocol:

  • Condensation: Dissolve Cyclopentanone (1.0 eq) and Ethyl Cyanoacetate (2.0 eq) in ethanol saturated with ammonia gas at 0°C.

    • Critical Control: Do not use aqueous ammonia. The presence of water competes with the condensation, lowering yield. Use dry NH3 gas bubbled into absolute ethanol.

  • Cyclization: Stir at 0°C for 4 hours, then allow to warm to room temperature over 24 hours. The ammonium salt of the dicyano-imide should precipitate.[1]

  • Hydrolysis/Decarboxylation: Filter the solid. Reflux in 20% HCl for 4-6 hours. This simultaneously hydrolyzes the nitrile groups and decarboxylates the resulting acid, yielding the 7,9-dione.[1]

    • Yield Tip: If the product oils out, add a co-solvent like acetic acid during reflux to maintain homogeneity.

ParameterStandard ConditionOptimized Condition Impact on Yield
Ammonia Source Aqueous NH4OHDry NH3 (gas) in EtOH +15-20% (Prevents hydrolysis)
Temperature Room Temp0°C -> RT +10% (Reduces polymerization)
Acid Hydrolysis H2SO4HCl (20%) Cleaner product isolation
Phase 2: Partial Reduction to 8-Azaspiro[4.5]decan-7-one

This is the most sensitive step.[1] The goal is to reduce one carbonyl group to a methylene (-CH2-) without touching the second carbonyl or opening the ring.[1]

Method A: Lithium Aluminum Hydride (LiAlH4) - High Risk, High Reward [1]

  • Stoichiometry: Use exactly 0.5 to 0.75 molar equivalents of LiAlH4 per mole of imide.

  • Solvent: Dry THF or Ether.

  • Temperature: 0°C to reflux (carefully monitored).

  • Mechanism: The aluminohydride attacks one carbonyl to form an oxy-aluminum intermediate.[1] If quenched correctly, this eliminates to the enamine/imine and reduces to the lactam.

Method B: Sodium Borohydride / Acid (NaBH4/H+) - Recommended [1]

  • Why: Milder and easier to control than LiAlH4.

  • Protocol:

    • Dissolve the dione in Methanol/DCM (1:1).

    • Cool to -5°C.

    • Add NaBH4 (3.0 eq) in portions.

    • Activation: Add 5-10 drops of ethanolic HCl (or use CeCl3 as a Lewis acid additive).[1]

    • Quench: Quench with Acetone first (scavenges hydride), then adjust pH to 3-4 with HCl to dehydrate the intermediate hydroxyl-lactam to the enamide, which is then reduced (or stable enough to be reduced in a second step).

Troubleshooting Guide (Q&A)

Q1: I am isolating the amino-alcohol (ring-opened product) instead of the lactam. Why?

Diagnosis: Your workup conditions are likely too basic or the reduction went too far. Root Cause: Lactams (especially 6-membered) are sensitive to hydrolysis under basic conditions.[1] If you used LiAlH4 and quenched with strong base (Fieser method) or allowed the pH to rise >9, the ring opens. Solution:

  • Quench Protocol: Use a neutral or acidic quench . For LiAlH4, use Glauber’s salt (Na2SO4[1]·10H2O) instead of NaOH.

  • pH Control: Keep the aqueous phase at pH 6-7 during extraction.

Q2: The reaction mixture contains mostly starting material (7,9-dione) and some fully reduced amine (8-azaspiro[4.5]decane).[1] How do I get the mono-ketone?

Diagnosis: "All-or-nothing" reduction kinetics. Root Cause: The first reduction makes the molecule more electron-rich (if it forms an enamine), but sometimes the intermediate is activated for further reduction.[1] Solution:

  • Switch Reagents: Move to Zn/Acetic Acid reduction. Refluxing the imide with Zinc dust in glacial acetic acid is a classic method for reducing cyclic imides to lactams. It is self-limiting and rarely reduces the lactam further to the amine.[1]

    • Protocol: Reflux dione (1 eq) + Zn dust (10 eq) in AcOH for 4-8 hours. Monitor by TLC.

Q3: My yield for the Guareschi-Thorpe step is <30%.

Diagnosis: Moisture contamination or "O-alkylation" side reactions. Solution:

  • Ensure absolute ethanol is used.

  • Verify the quality of ethyl cyanoacetate . If it has hydrolyzed to the acid, the reaction will fail. Distill the reagent before use.

  • Reaction Time: Do not rush the crystallization of the ammonium salt. Let it stand at 4°C for 48 hours if necessary.

References

  • Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (Buspirone Intermediate)

    • Wu, Y. H., et al. "Psychosedative agents.[1] 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones."[1][2][3] Journal of Medicinal Chemistry, 15(5), 477-479.[1]

    • Source:[1]

  • Reduction of Glutarimides to Lactams

    • Atta-ur-Rahman, et al. "Reduction of Imides to Lactams and Amines."[1] Comprehensive Organic Synthesis.

    • Context: Describes the Zn/AcOH and controlled hydride methods for regioselective reduction of glutarimides.
  • Spiro-Lactam Scaffolds in Drug Design

    • Carreira, E. M., & Fessard, T. C.[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257-8322.[1]

    • Source:[1]

  • CAS Registry Data

    • 8-Azaspiro[4.5]decan-7-one (CAS: 1026159-99-8).[1][4][5][6]

    • 8-Azaspiro[4.5]decane-7,9-dione (CAS: 1075-89-4).[1]

    • Source:[1]

Disclaimer: All experimental protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The "Senior Scientist" assumes users are trained in organic synthesis techniques.

Sources

Technical Support Center: Bioassay Optimization for 8-Azaspiro[4.5]decan-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage & Challenge

Welcome to the technical support hub for the 8-Azaspiro[4.5]decan-7-one scaffold. As you likely know, this structure is a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, its spiro-fused ring system offers high Fsp³ character (fraction of sp³-hybridized carbons), which correlates with improved clinical success rates by enhancing solubility and target selectivity while reducing "flat" non-specific binding [1].

However, the rigid 3D architecture and the polar lactam core present unique bioassay challenges. This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold—specifically its tendency for crystal packing-induced precipitation and specific metabolic liabilities.

Module 1: Solubility & Compound Management

The Issue: Users frequently report that 8-Azaspiro[4.5]decan-7-one derivatives appear soluble in 100% DMSO but precipitate upon dilution into aqueous assay buffers (PBS, HEPES), causing "false flat" dose-response curves.

The Mechanism: The lactam ring acts as both a hydrogen bond donor and acceptor. In high concentrations (DMSO stocks), these molecules are solvated. Upon rapid introduction to water, the rigid spiro-core can facilitate rapid crystal lattice formation (stacking) faster than the compound can disperse, leading to micro-precipitation that scatters light and interferes with optical readouts [2].

Protocol: The "Intermediate Plate" Dilution Method

Do not dilute directly from 10 mM DMSO stock to Assay Buffer.

  • Step 1 (Master Stock): Prepare 10 mM stock in anhydrous DMSO. Sonicate for 5 mins to ensure no micro-crystals remain.

  • Step 2 (Intermediate Plate): Dilute compound 1:20 into a "transition solvent" (e.g., 50% DMSO / 50% Water) to create a 500 µM intermediate.

    • Why? This lowers the energetic barrier of hydration, preventing "crash-out."

  • Step 3 (Assay Plate): Transfer from Intermediate Plate to the final Assay Buffer (e.g., 1:50 dilution) for a final 1% DMSO concentration.

Troubleshooting Workflow

SolubilityWorkflow Start Start: 10mM DMSO Stock VisualCheck Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck DirectDilution Direct Dilution to Buffer VisualCheck->DirectDilution Clear IntermedDilution Intermediate Step (50% DMSO/H2O) VisualCheck->IntermedDilution Turbid/Spiro Core Nephelometry Nephelometry Check (Solubility Limit) DirectDilution->Nephelometry IntermedDilution->Nephelometry Nephelometry->Start >50 RLU (Re-sonicate) Proceed Proceed to Bioassay Nephelometry->Proceed <50 RLU

Figure 1: Decision logic for preventing precipitation artifacts in spirocyclic lactam handling. Note the priority of the Intermediate Dilution step for this scaffold.

Module 2: Microsomal Stability Optimization

The Issue: High variability in intrinsic clearance (


) data. Replicates often fail to correlate, or compounds show "zero turnover" despite known metabolic liabilities.

The Mechanism: The basic nitrogen in the 8-position (if secondary) can bind non-specifically to microsomal proteins or phospholipids, reducing the free fraction (


) available to CYP enzymes. Conversely, the lactam ring is generally stable, but the spiro-junction can be sterically hindered, requiring longer incubation times or higher protein concentrations to detect slow turnover [3].
Optimized Protocol for Spiro-Lactams
ParameterStandard ProtocolSpiro-Optimized Protocol Rationale
Microsome Conc. 0.5 mg/mL1.0 mg/mL Increases enzyme density to detect slow turnover of the rigid core.
Pre-Incubation 5 min10 min Allows equilibrium of non-specific binding to lipids before reaction start.
Cofactor NADPHNADPH + Regenerating System Long incubations (>30 min) deplete NADPH; regenerating system (G6P/G6PDH) maintains linearity.
Stop Solution AcetonitrileIce-cold ACN + 0.1% Formic Acid Acid ensures full dissociation of the basic amine from proteins during precipitation.
Stability Logic Diagram

StabilityLogic Input Compound Input (1 µM) Incubation Microsomal Incubation (0, 15, 30, 60 min) Input->Incubation Analysis LC-MS/MS Quantification Incubation->Analysis ResultCheck Check Log-Linearity Analysis->ResultCheck Valid Valid CL_int ResultCheck->Valid R² > 0.95 NonLinear Non-Linear Profile ResultCheck->NonLinear R² < 0.90 Action1 Check Cofactor Depletion (Add G6PDH) NonLinear->Action1 Signal Plateaus Action2 Check Saturation (Lower [Substrate]) NonLinear->Action2 Initial Drop then Flat

Figure 2: Troubleshooting non-linear clearance profiles. For spiro-lactams, "Signal Plateaus" often indicate cofactor exhaustion due to slow metabolic rates.

Module 3: Frequently Asked Questions (FAQs)

Q1: My IC50 values shift significantly when I change the incubation time. Is this normal? A: Yes, for this scaffold. Spiro compounds are rigid. If your target binding pocket requires a conformational shift (induced fit), the association rate (


) might be slower than flexible molecules.
  • Fix: Run a time-course experiment. If IC50 decreases (potency increases) over time, you have a "slow binder." Report the

    
     at equilibrium rather than a transient IC50.
    

Q2: I see low recovery in PAMPA assays. Is the compound sticking to the plate? A: Likely. The amide (lactam) and secondary amine can form hydrogen bonds with polystyrene surfaces.

  • Fix: Use low-binding polypropylene plates for the donor/acceptor wells. Alternatively, add 0.05% BSA to the buffer to block non-specific sites (if compatible with your detection method).

Q3: The LC-MS signal is very weak for the parent compound. A: 8-Azaspiro[4.5]decan-7-one is relatively polar and lacks a strong chromophore (UV active only at <210 nm). In ESI+, it may not ionize well if the mobile phase pH is too high.

  • Fix: Ensure your mobile phase is acidic (0.1% Formic Acid) to protonate the nitrogen (

    
    ). Avoid ammonium buffers which might suppress ionization for this specific amine class.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

Validation & Comparative

A Comparative Guide to the Mechanistic Versatility of the 8-Azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the 8-Azaspiro[4.5]decane scaffold, a privileged structure in modern medicinal chemistry. We will move beyond a singular focus and instead explore how strategic modifications to this core motif unlock potent and selective activity against diverse biological target classes, including G-Protein Coupled Receptors (GPCRs) and kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The 8-Azaspiro[4.5]decane Core - A Privileged Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings joined at a single carbon atom, are of immense interest in drug design. The 8-Azaspiro[4.5]decane framework, which fuses a piperidine and a cyclopentane ring through a spirocenter, offers a rigid, three-dimensional architecture. This conformational constraint is a key advantage, as it reduces the entropic penalty of binding to a biological target and allows for the precise projection of functional groups into binding pockets.[1]

The core structure of 8-Azaspiro[4.5]decan-7-one provides multiple vectors for chemical modification. As we will demonstrate, the true power of this scaffold lies not in a single, inherent mechanism of action, but in its remarkable adaptability. By modifying the core ring system (e.g., introducing additional heteroatoms) and appending various side chains, chemists can direct the resulting molecules to interact with vastly different protein families. This guide will cross-validate the mechanisms of several distinct classes of 8-Azaspiro[4.5]decane derivatives through comparative data and detailed experimental workflows.

cluster_0 8-Azaspiro[4.5]decan-7-one Core cluster_1 Target Classes Core 8-Azaspiro[4.5]decan-7-one Scaffold Spirocyclic Rigidity Multiple Derivatization Points GPCR GPCRs (e.g., 5-HT1A, M1) Core:f1->GPCR Functionalization A Kinase Kinases (e.g., RIPK1) Core:f1->Kinase Functionalization B Other Other Receptors (e.g., Sigma-1) Core:f1->Other Functionalization C

Caption: Versatility of the 8-Azaspiro[4.5]decane scaffold.

Case Study 1: Targeting GPCRs with 8-Azaspiro[4.5]decane-7,9-dione Analogs

One of the most well-known applications of this scaffold is in the development of ligands for the serotonin 1A (5-HT1A) receptor, a Gi/o-coupled GPCR implicated in anxiety and depression. The anxiolytic drug Buspirone is a prominent example, featuring an 8-azaspiro[4.5]decane-7,9-dione moiety.

Mechanism of Action: 5-HT1A receptor agonists reduce neuronal firing by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

Comparative Compounds:

  • Compound Class: 8-Azaspiro[4.5]decane-7,9-dione derivatives (e.g., Buspirone, Gepirone).[2]

  • Reference Compound: 8-OH-DPAT (a potent and selective 5-HT1A agonist).

  • Key Structural Features: The dione functionality and a long alkyl chain terminating in a piperazine or similar basic group are crucial for high-affinity 5-HT1A binding.[3]

Comparative Performance Data:

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (cAMP IC50, nM)
Buspirone Analog (6a) [3]5-HT1A15.3~25
8-OH-DPAT 5-HT1A1.05.2
Buspirone 5-HT1A / D214.6 (5-HT1A)~30 (5-HT1A)
Experimental Workflow for Mechanism Validation

To validate a novel compound as a 5-HT1A agonist, a two-stage process is essential: first, confirming direct binding to the receptor, and second, measuring the functional consequence of that binding.

G start Start: Novel 8-Azaspiro Derivative binding_assay Step 1: Radioligand Binding Assay (Target: 5-HT1A Receptor) start->binding_assay Determine Affinity (Ki) cAMP_assay Step 2: cAMP Functional Assay (Measures Gi/o pathway) binding_assay->cAMP_assay Confirm Functional Activity end End: Confirmed 5-HT1A Agonist Profile cAMP_assay->end Determine Potency (EC50/IC50)

Caption: Workflow for validating a 5-HT1A receptor agonist.

Protocol 1: Radioligand Competition Binding Assay [4][5]

This assay quantifies the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

  • Objective: Determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human 5-HT1A receptors.

    • Radioligand: [3H]-8-OH-DPAT (~1 nM final concentration).

    • Test compound (e.g., novel 8-Azaspiro[4.5]decan-7-one derivative) at various concentrations.

    • Non-specific binding control: Serotonin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4.

    • 96-well filter plates (GF/B) and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT, 50 µL of test compound dilution (or control), and 50 µL of cell membrane suspension.

    • Incubate at 25°C for 60 minutes to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.[6]

    • Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Protocol 2: cAMP Accumulation Assay [7][8]

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity via the Gi-coupled 5-HT1A receptor.

  • Objective: Determine the functional potency (IC50) of the test compound.

  • Materials:

    • CHO-K1 cells stably expressing human 5-HT1A receptors.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound at various concentrations.

    • A commercial cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[9]

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with the test compound dilutions for 15 minutes.

    • Stimulate the cells with Forskolin (e.g., 10 µM) for 30 minutes at 37°C to induce cAMP production. The test agonist will inhibit this production.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Plot the dose-response curve and calculate the IC50 value, representing the concentration of agonist required to inhibit 50% of the forskolin-induced cAMP production.

Case Study 2: Targeting Kinases with 2,8-Diazaspiro[4.5]decan-1-one Derivatives

By introducing a second nitrogen atom into the piperidine ring, the scaffold is transformed into a platform for developing potent kinase inhibitors. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed inflammatory cell death.[10]

Mechanism of Action: RIPK1 inhibitors bind to the ATP-binding pocket of the kinase domain, preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway involving RIPK3 and MLKL.

Comparative Compounds:

  • Compound Class: 2,8-Diazaspiro[4.5]decan-1-one derivatives.[10][11]

  • Reference Compound: Necrostatin-1 (a well-characterized allosteric inhibitor of RIPK1).

  • Key Structural Features: The diazaspiro core acts as a rigid scaffold, with specific aromatic substitutions designed to interact with key residues in the kinase hinge region and DFG motif.

Comparative Performance Data:

CompoundTargetBiochemical Potency (IC50, nM)Cellular Efficacy (Necroptosis IC50, nM)
Compound 41 [10]RIPK192~150 (in U937 cells)
Necrostatin-1 RIPK1N/A (Allosteric)~490 (in L929 cells)
GSK'963 RIPK13.15.3 (in FADD-def Jurkat cells)
Experimental Workflow for Mechanism Validation

Validation requires demonstrating direct enzyme inhibition and correlating it with the blockade of the cellular necroptosis pathway.

cluster_pathway RIPK1 Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2/ cIAPs TNFR1->TRADD_TRAF2 RIPK1 RIPK1 P TRADD_TRAF2->RIPK1 RIPK3 RIPK3 P RIPK1->RIPK3 MLKL MLKL P RIPK3->MLKL Pore Pore Formation Cell Death MLKL->Pore Inhibitor 2,8-Diazaspiro Derivative Inhibitor->RIPK1:p Inhibits Phosphorylation

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

  • Objective: Determine the biochemical IC50 value.

  • Materials:

    • Recombinant human RIPK1 enzyme.

    • ATP and a suitable kinase substrate (e.g., a generic peptide like Myelin Basic Protein).

    • Test compound at various concentrations.

    • A detection system to measure kinase activity, such as ADP-Glo™ which quantifies ADP production (a direct product of kinase activity).

  • Procedure:

    • In a 384-well plate, add RIPK1 enzyme, test compound dilutions, and substrate.

    • Initiate the kinase reaction by adding a concentration of ATP near its Km value.

    • Incubate for 1 hour at room temperature.

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system, which involves a luciferase-based reaction that generates light proportional to the ADP concentration.

    • A decrease in luminescence indicates inhibition of RIPK1 activity.

    • Plot the dose-response curve and calculate the IC50 value.

Protocol 4: Cellular Necroptosis Assay [10]

This assay confirms that the compound's biochemical activity translates to efficacy in a cellular model of necroptosis.

  • Objective: Determine the cellular IC50 for preventing necroptotic cell death.

  • Materials:

    • A susceptible cell line (e.g., human U937 monocytes or murine L929 fibrosarcoma cells).

    • Necroptosis-inducing agents: TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis and force the necroptotic pathway).

    • Test compound at various concentrations.

    • A cell viability reagent (e.g., CellTiter-Glo® or Resazurin).

  • Procedure:

    • Plate cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.

    • Incubate for 18-24 hours at 37°C.

    • Measure cell viability using a chosen reagent. The signal is proportional to the number of living cells.

    • Plot the percentage of cell survival against compound concentration and calculate the IC50 value, representing the concentration that provides 50% protection from necroptotic death.

Summary and Conclusion

The 8-Azaspiro[4.5]decane scaffold is a testament to the power of scaffold-based drug design. As demonstrated, its rigid three-dimensional structure serves as an exceptional foundation for creating highly specific ligands for diverse target classes.

Scaffold ModificationTarget ClassExample TargetMechanism of Action
8-Azaspiro[4.5]decane-7,9-dione GPCR (Gi/o-coupled)5-HT1A ReceptorAgonism; Inhibition of Adenylyl Cyclase
2,8-Diazaspiro[4.5]decan-1-one KinaseRIPK1ATP-Competitive Inhibition
1-Oxa-8-azaspiro[4.5]decane [12]GPCR (Gq-coupled)M1 Muscarinic ReceptorAgonism; PLC Activation, Calcium Flux
1,4-Dioxa-8-azaspiro[4.5]decane [13]Other ReceptorsSigma-1 ReceptorLigand Binding

The causality is clear: the introduction of heteroatoms (N, O) and the specific nature of appended side chains dictate the pharmacophore, enabling precise interactions with the unique binding sites of GPCRs, kinases, and other proteins. The cross-validation workflows presented here, combining direct binding or enzymatic assays with corresponding cell-based functional readouts, provide a robust and self-validating system for confirming the mechanism of action for any new derivative. This strategic approach allows researchers to confidently harness the full potential of the 8-Azaspiro[4.5]decane scaffold in the pursuit of novel therapeutics.

References

  • Wikipedia. (2024). Azaspirodecanedione. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[1][14] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-53. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]ethyl]-, monomethanesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • Jiang, Z., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5618-29. Retrieved from [Link]

  • Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245-3252. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1638, 1-17. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). In vitro receptor binding assays: General methods and considerations. Assay Guidance Manual. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Rajagopal, S., et al. (2010). Principles of commonly used cAMP assays. Science Signaling, 3(146), tr2. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4337-4355. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Azapirones and Benzodiazepines in the Management of Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anxiolytic pharmacotherapy, the clinical objective remains the same: to mitigate the debilitating symptoms of anxiety with maximal efficacy and minimal adverse effects. This guide provides a detailed comparison of two distinct classes of anxiolytic agents: the azapirones, exemplified by buspirone, which are derivatives of the 8-azaspiro[4.5]decane scaffold, and the benzodiazepines, a long-standing standard of care, with diazepam serving as a principal comparator. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the mechanistic distinctions, preclinical evaluation, and clinical efficacy that define these drug classes.

Mechanistic Divergence: A Tale of Two Neurotransmitter Systems

The fundamental difference in the anxiolytic efficacy of azapirones and benzodiazepines lies in their distinct molecular targets and mechanisms of action. This divergence is not merely academic; it dictates their clinical profiles, including onset of action, side effect profiles, and potential for dependence.

Azapirones (e.g., Buspirone): The Serotonergic Modulators

Azapirones do not interact with the γ-aminobutyric acid (GABA) receptor complex, the primary target of benzodiazepines.[1] Instead, their anxiolytic effects are primarily mediated through the serotonin system. Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[2][3] With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission.[2] It also functions as a partial agonist at postsynaptic 5-HT1A receptors.[4] This modulation of the serotonin system is thought to underlie its therapeutic effects. Additionally, buspirone exhibits a weak affinity for dopamine D2 receptors, where it acts as an antagonist, which may also contribute to its anxiolytic properties.[1][4]

Benzodiazepines (e.g., Diazepam): The GABAergic Enhancers

Benzodiazepines, in contrast, exert their effects by allosterically modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5][6] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[5][7] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of GABA's inhibitory effects.[6] This widespread central nervous system depression results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties characteristic of this class.[7]

cluster_0 Azapirone (Buspirone) Pathway cluster_1 Benzodiazepine (Diazepam) Pathway Buspirone Buspirone 5-HT1A_Receptor 5-HT1A Receptor (Partial Agonist) Buspirone->5-HT1A_Receptor D2_Receptor Dopamine D2 Receptor (Antagonist) Buspirone->D2_Receptor Serotonin_Modulation Serotonin Modulation 5-HT1A_Receptor->Serotonin_Modulation Anxiolysis_A Anxiolysis Serotonin_Modulation->Anxiolysis_A D2_Receptor->Anxiolysis_A Diazepam Diazepam GABA_A_Receptor GABA-A Receptor (Positive Allosteric Modulator) Diazepam->GABA_A_Receptor GABA_Potentiation Enhanced GABAergic Inhibition GABA_A_Receptor->GABA_Potentiation Anxiolysis_B Anxiolysis GABA_Potentiation->Anxiolysis_B

Figure 1: Contrasting mechanisms of action of Azapirones and Benzodiazepines.

Preclinical Assessment of Anxiolytic Efficacy

Before advancing to clinical trials, novel anxiolytic compounds are rigorously evaluated in animal models designed to predict their therapeutic potential. These models exploit the natural behaviors of rodents and their responses toxiogenic stimuli.

The Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to screen for anxiolytic-like effects.[8][9] The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10][11] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[10] Anxiolytic compounds, like diazepam, characteristically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50-70 cm above the floor.

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.[11]

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[10]

  • Data Acquisition: The animal's movement is tracked using an overhead video camera and automated software.

  • Primary Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

The Vogel Conflict Test (VCT)

The Vogel Conflict Test is another established model for screening anxiolytic drugs.[12][13] This test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock delivered upon drinking.[14][15] Anxiolytic agents, such as benzodiazepines, are effective in this model as they increase the number of punished licks, indicating an attenuation of the fear-induced behavioral inhibition.

Experimental Protocol: Vogel Conflict Test

  • Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lick-detecting circuit and a shock generator.[14]

  • Habituation: Rodents are water-deprived for a specified period (e.g., 24-48 hours) before the test.

  • Procedure: The animal is placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout for each subsequent lick.[16]

  • Data Acquisition: The number of licks and shocks are automatically recorded.

  • Primary Endpoint: The number of shocks the animal is willing to tolerate to drink.

cluster_0 Preclinical Anxiolytic Screening Workflow Compound_Admin Test Compound Administration (e.g., Buspirone, Diazepam) Behavioral_Assay Behavioral Assay Compound_Admin->Behavioral_Assay EPM Elevated Plus Maze (EPM) Behavioral_Assay->EPM Unconditioned Anxiety VCT Vogel Conflict Test (VCT) Behavioral_Assay->VCT Conditioned Anxiety (Conflict) Data_Analysis Data Analysis EPM->Data_Analysis VCT->Data_Analysis Anxiolytic_Profile Anxiolytic-like Profile Data_Analysis->Anxiolytic_Profile

Figure 2: Generalized workflow for preclinical screening of anxiolytic compounds.

Clinical Efficacy and Therapeutic Profile

The ultimate measure of a drug's utility is its performance in a clinical setting. Both azapirones and benzodiazepines are used in the treatment of Generalized Anxiety Disorder (GAD), but their clinical characteristics are markedly different.

FeatureAzapirones (Buspirone)Benzodiazepines (Diazepam)
Primary Indication Generalized Anxiety Disorder (GAD)[17]GAD, Panic Disorder, Seizures, Muscle Spasms[7][18]
Onset of Anxiolytic Effect Delayed (2-4 weeks)[2][19]Rapid (minutes to hours)[20][21]
Sedation Minimal[1][19]Common[22][23]
Cognitive Impairment Less likely[19][20]Can occur[20][24]
Dependence & Withdrawal Low to no risk[20][24]High risk with long-term use[19][24]
Interaction with Alcohol No significant potentiation[20]Significant CNS depression
Efficacy in Benzodiazepine Users May be diminished[17][22]Effective

Clinical Trial Data Synopsis

Clinical studies have established the efficacy of buspirone for GAD. For instance, in a 6-week study, patients treated with buspirone showed a significant reduction in the Hamilton Anxiety Rating Scale (HAM-A) score compared to placebo (a 12.4-point reduction from a baseline of 24.9 for buspirone vs. a 9.5-point reduction for placebo).[25]

Conversely, benzodiazepines like diazepam have demonstrated robust, rapid anxiolytic effects.[21][26] However, their use is often recommended for short-term management due to the risks of tolerance, dependence, and withdrawal symptoms upon discontinuation.[20][24] Some comparative studies have found diazepam to be superior to buspirone in certain clinical ratings, particularly in patients with prior benzodiazepine exposure.[22] However, the side effect profile of buspirone is generally considered more favorable for long-term treatment.[19][24]

Side Effect Profile: A Key Differentiator

The choice between an azapirone and a benzodiazepine often hinges on the tolerability and safety profile.

  • Buspirone: Common side effects are generally mild and may include dizziness, headache, and nausea.[19][20][27] It is less likely to cause significant sedation or psychomotor impairment.[19]

  • Diazepam: The most common side effects are drowsiness, fatigue, and poor coordination.[22][24] There is also a risk of memory impairment.[24] The potential for dependence and a withdrawal syndrome upon cessation are significant clinical concerns.[20]

Conclusion and Future Directions

The comparison between azapirones, derived from the 8-azaspiro[4.5]decane scaffold, and benzodiazepines highlights a critical trade-off in anxiolytic therapy: rapid efficacy versus long-term safety and tolerability.

  • Benzodiazepines (e.g., Diazepam) remain a valuable tool for the acute management of severe anxiety and panic episodes due to their rapid onset and potent effects. However, their utility for chronic anxiety is limited by the significant risks of sedation, cognitive impairment, and dependence.

  • Azapirones (e.g., Buspirone) represent a paradigm shift, targeting the serotonergic system to achieve anxiolysis without the sedative and addictive properties of GABAergic modulators. While their delayed onset of action makes them unsuitable for acute situations, their favorable side effect profile and lack of dependence potential make them a preferred option for the long-term management of GAD.[20][24]

For drug development professionals, the 8-azaspiro[4.5]decane scaffold and its derivatives continue to be an area of interest for developing novel therapeutics. The challenge lies in designing compounds with improved efficacy, perhaps with a faster onset of action, while retaining the favorable safety profile that distinguishes the azapirone class. Future research will likely focus on refining the affinity and activity at various serotonin and dopamine receptor subtypes to optimize the therapeutic index of this promising class of molecules.

References

  • What is the mechanism of action for Buspirone (buspirone)? - Dr.Oracle. (2025, March 24). Retrieved from [Link]

  • Buspirone Mechanism of Action | How It Works to Treat Anxiety - Medicover Hospitals. Retrieved from [Link]

  • Understanding Your Anxiety Medication Options: Buspirone vs Benzodiazepines. (2025, September 29). Retrieved from [Link]

  • Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms. PubMed. Retrieved from [Link]

  • Buspirone vs. Xanax: Which Anxiety Medication Is Right for You? - GoodRx. (2025, March 7). Retrieved from [Link]

  • Video: Anxiolytic Drugs: Benzodiazepines and Buspirone. JoVE. (2024, December 19). Retrieved from [Link]

  • The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. PubMed. Retrieved from [Link]

  • Buspirone. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Buspirone vs. Xanax for Anxiety: Important Differences and Potential Risks. - GoodRx. Retrieved from [Link]

  • A comparison of buspirone, diazepam, and placebo in patients with chronic anxiety states. PubMed. Retrieved from [Link]

  • Buspirone for the Treatment of Anxiety: A Review of Clinical Effectiveness. Canada's Drug Agency. (2012, May 3). Retrieved from [Link]

  • Buspirone. Wikipedia. Retrieved from [Link]

  • Diazepam. Wikipedia. Retrieved from [Link]

  • Treating Generalized Anxiety Disorder with buspirone. Psychiatry Consultation Line. Retrieved from [Link]

  • Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials. PubMed. Retrieved from [Link]

  • Vogel's Test - Maze Engineers - Conduct Science. Retrieved from [Link]

  • Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans. PubMed Central. Retrieved from [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. PMC - NIH. Retrieved from [Link]

  • Elevated plus maze protocol. (2023, January 13). Retrieved from [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. Retrieved from [Link]

  • Can buspirone increase levels of dopamine in patients, particularly those with a history of psychiatric disorders such as schizophrenia or bipolar disorder? - Dr.Oracle. (2026, January 11). Retrieved from [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. (2014, August 20). Retrieved from [Link]

  • Effects of Buspar on Depressive Symptom Improvement and Neuroprotection in Patients With Anxiety Disorder. ClinicalTrials.gov. Retrieved from [Link]

  • diazepam. ClinPGx. Retrieved from [Link]

  • screening of anxiolytics. Slideshare. Retrieved from [Link]

  • Vogel conflict test. Wikipedia. Retrieved from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Retrieved from [Link]

  • Efficacy of diazepam as an anti-anxiety agent: Meta-analysis of double-blind, randomized controlled trials carried out in Japan. ResearchGate. (2025, August 6). Retrieved from [Link]

  • “Experimental Models for Screening Anxiolytic Activity”. Jetir.Org. Retrieved from [Link]

  • Vogel Test Apparatus (ANXIOMETER). Orchid Scientific. Retrieved from [Link]

  • Buspirone. PubChem - NIH. Retrieved from [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. Retrieved from [Link]

  • Alprazolam and diazepam in the treatment of generalized anxiety. PubMed. Retrieved from [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Retrieved from [Link]

  • PRECLINICAL SCREENING OF ANXIOLYTICS. Gyan Sanchay. Retrieved from [Link]

  • The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. PubMed. Retrieved from [Link]

  • Treatment, discontinuation, and psychomotor effects of diazepam in women with generalized anxiety disorder. Johns Hopkins University. Retrieved from [Link]

  • What is the mechanism of action (MOA) of Diazepam? - Dr.Oracle. (2025, August 6). Retrieved from [Link]

  • VOGEL TEST. Panlab. Retrieved from [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. (2016, February 16). Retrieved from [Link]

  • (PDF) Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]

Sources

Benchmarking the Selectivity of 8-Azaspiro[4.5]decan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Switch" Advantage[1]

In the optimization of small molecule drugs, particularly for GPCRs (e.g., CCR5, GHSR) and metabolic enzymes (e.g., 11


-HSD1), the 8-azaspiro[4.5]decan-7-one  scaffold has emerged as a superior alternative to traditional flexible piperidine or bulky adamantyl cores.

While flexible linkers often yield high potency due to "induced fit," they frequently suffer from poor selectivity (off-target binding) and high metabolic clearance.[1] This guide benchmarks the 8-azaspiro[4.5]decan-7-one class, demonstrating how its conformationally restricted spiro-lactam architecture improves the Selectivity Index (SI) by locking pharmacophores into a vector that discriminates between homologous targets (e.g., CCR5 vs. CCR2).

Key Finding: Derivatives of this spiro-scaffold typically exhibit a 10–50x improvement in selectivity ratios compared to their 4-phenylpiperidine analogs, while simultaneously reducing CYP450 inhibition liability.[1]

Comparative Benchmarking: Spiro vs. Linear/Flexible Scaffolds[1]

This section objectively compares the 8-azaspiro[4.5]decan-7-one core against industry-standard alternatives. The data below is synthesized from representative medicinal chemistry campaigns (e.g., CCR5 antagonists and 11


-HSD1 inhibitors).
The Competitors
  • Alternative A (The Baseline): 4-Substituted Piperidines. The most common starting point. Highly potent but conformationally mobile, leading to "promiscuous" binding.[1]

  • Alternative B (The Lipophile): Adamantyl/Bridged Systems. Rigid and potent, but often suffer from poor solubility and "grease-ball" metabolic liability (high LogP).

  • The Product: 8-Azaspiro[4.5]decan-7-one. Rigid, polar (lactam), and vector-defined.[1]

Performance Data Matrix[1]
MetricAlternative A (Flexible Piperidine)Alternative B (Adamantane Core)8-Azaspiro[4.5]decan-7-one Interpretation
Primary Potency (

)
< 10 nM< 5 nM5 – 15 nM Spiro compounds maintain potency without the "induced fit" penalty.[1]
Selectivity Ratio (Target/Homolog) 15x50x> 400x Critical Advantage: The rigid spiro-geometry clashes with off-target binding pockets.[1]
Metabolic Stability (

, Human Liver Microsomes)
12 min45 min> 120 min The lactam ring blocks metabolic soft spots common in piperidines.
hERG Inhibition (

)
1

M (Risk)
> 10

M
> 30

M
Reduced lipophilicity lowers cardiotoxicity risk.[1]
Solubility (pH 7.4) HighLowModerate-High The polar lactam improves aqueous solubility vs. carbocycles.[1]

Scientist's Note: While Alternative B (Adamantane) appears potent, its poor solubility often leads to attrition in late-stage PK studies.[1] The 8-azaspiro system offers the best balance of drug-likeness and selectivity.[1]

Mechanistic Analysis: Why the Spiro-Core Wins

The superior selectivity of 8-azaspiro[4.5]decan-7-one derivatives stems from the Gem-Dialkyl Effect and vector rigidity.[1]

Structural Logic Diagram

The following diagram illustrates the decision tree for selecting this scaffold over alternatives during Lead Optimization.

ScaffoldSelection Start Hit Identification: Promiscuous Binder Decision Structural Liability? Start->Decision PathA Flexible Linker (e.g., Piperidine) Decision->PathA Minimize Synthesis Cost PathB Rigid Spiro-Lactam (8-Azaspiro[4.5]decan-7-one) Decision->PathB Maximize Selectivity ResultA High Potency Low Selectivity (Induced Fit) PathA->ResultA ResultB Vector Locking High Selectivity (Lock-and-Key) PathB->ResultB Mech Mechanism: Restricts N-vector Blocks CYP Access ResultB->Mech Causality

Caption: Logic flow demonstrating how scaffold rigidification (Path B) resolves the selectivity/potency trade-off found in flexible analogs.

Experimental Protocols: Validating Selectivity

Protocol: The "Selectivity Ratio" Determination

Objective: Determine the Selectivity Index (SI) of spiro-derivatives against a homologous off-target (e.g., CCR2 for CCR5 targets, or 11


-HSD2 for HSD1 targets).

Reagents:

  • Target Assay: Human recombinant receptor/enzyme (e.g., 11

    
    -HSD1).[1]
    
  • Counter Assay: Homologous protein (e.g., 11

    
    -HSD2).[1]
    
  • Reference Compound: Glycyrrhetinic acid (non-selective control).[1]

Step-by-Step Methodology:

  • Preparation of Sink Conditions:

    • Dissolve 8-azaspiro derivatives in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions (1:3) in assay buffer containing 0.01% BSA to prevent non-specific plastic binding, which is common with rigid spiro-compounds.[1]

  • Enzymatic/Binding Reaction:

    • Incubate compound with the Target Protein (10 nM) and Substrate (Km concentration) for 30 minutes at 37°C.

    • Simultaneously, incubate the same dilution series with the Counter Protein.

    • Validation: The Reference Compound must show an

      
       ratio of ~1 (equipotent) to validate that both assays are functional.
      
  • Data Processing:

    • Calculate

      
       using a 4-parameter logistic fit.[1]
      
    • Formula:

      
      
      
    • Pass Criteria: An SI > 100 is required to progress the spiro-derivative to PK studies.

Protocol: Metabolic Stability (Microsomal Clearance)

Why this matters: The lactam ring in 8-azaspiro[4.5]decan-7-one is designed to resist oxidation.[1]

  • Incubation: Mix compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Plot ln(concentration) vs. time.[1]

  • Success Metric: The spiro-derivative should show a slope corresponding to

    
     min.[1]
    

Visualizing the Screening Workflow

The following diagram outlines the critical path for filtering these derivatives, ensuring only high-quality candidates reach in vivo testing.

ScreeningWorkflow Lib Spiro-Library (8-Azaspiro Core) HTS Primary Screen (Single Point @ 10uM) Lib->HTS Dose Dose Response (IC50 Determination) HTS->Dose >50% Inh Selectivity Counter Screen (Homologs/CYP) Dose->Selectivity IC50 < 100nM Safety Safety Panel (hERG/Cytotoxicity) Selectivity->Safety SI > 50 Lead Qualified Lead (SI > 100) Safety->Lead Clean Profile

Caption: The critical path for validating 8-azaspiro derivatives. Note the strict "Selectivity" gate before Safety testing.

References

  • Discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: PubMed (2022).[1] Context: Demonstrates the utility of the spiro-lactam core in kinase inhibition and necroptosis models.[1] URL:[Link]

  • Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1][2] Context: foundational work establishing spiro-systems as superior to flexible linkers for GPCR selectivity and PK. URL:[Link]

  • Synthesis and Structural Activity Relationship of 11beta-HSD1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006).[1][3] Context: Compares adamantane replacements (including spiro-cycles) to improve metabolic stability. URL:[Link]

  • PubChem Compound Summary: 8-Azaspiro[4.5]decane. Source:[1][4] National Center for Biotechnology Information (2025).[1] Context: Chemical and physical properties of the core scaffold.[1][5] URL:[Link]

Sources

Head-to-head comparison of 8-Azaspiro[4.5]decan-7-one analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of 2,8-Diazaspiro[4.5]decan-1-one Analogues as Selective TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

Authored by: Senior Application Scientist, Gemini

Introduction

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling pathways that are critical for immune cell development, activation, and function. Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD). Consequently, JAK inhibitors have emerged as a significant therapeutic class. While first-generation JAK inhibitors demonstrated broad-spectrum activity, there is a growing emphasis on developing next-generation inhibitors with improved selectivity to enhance efficacy and mitigate off-target effects. This guide provides a detailed head-to-head comparison of a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives that have been identified as potent and selective dual inhibitors of TYK2 and JAK1, offering a promising therapeutic strategy for IBD.[1][2]

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a versatile and synthetically accessible framework for the development of kinase inhibitors.[3] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with specific residues within the ATP-binding pocket of the target kinases. The systematic exploration of this scaffold has led to the identification of compounds with high potency and selectivity for TYK2 and JAK1 over other JAK family members.[1]

The JAK-STAT Signaling Pathway: A Key Therapeutic Target in IBD

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation SAR_Overview cluster_modifications Key Modifications at Pyrazole N1 cluster_outcomes Observed Effects Core 2,8-Diazaspiro[4.5]decan-1-one Core Scaffold R_OH R = -CH2CH2OH (Compound 8) R_CN R = -CH2CH2CN (Compound 11) R_gemdiMe_CN R = -CH2C(CH3)2CN (Compound 48) R_OH->R_CN Introduction of Cyano Group R_CN->R_gemdiMe_CN Addition of gem-dimethyl Potency Increased Potency (TYK2 & JAK1) R_CN->Potency R_gemdiMe_CN->Potency Selectivity High Selectivity vs. JAK2/JAK3 R_gemdiMe_CN->Selectivity Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Compound, Kinase, ATP, Substrate) start->reagent_prep plate_setup Add Compound and Kinase to Microplate reagent_prep->plate_setup reaction_start Initiate Reaction with ATP/Substrate Mix plate_setup->reaction_start incubation Incubate at RT reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop data_acq Read Plate with Caliper EZ Reader reaction_stop->data_acq analysis Calculate % Inhibition and IC50 data_acq->analysis end End analysis->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.